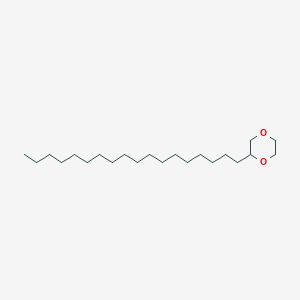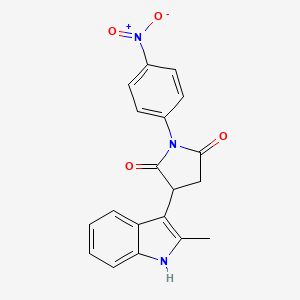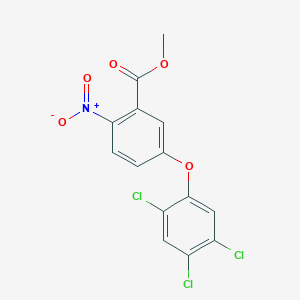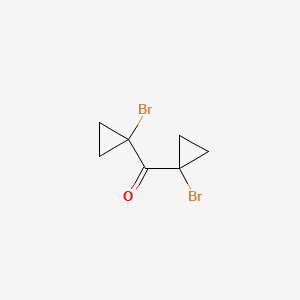
4-Methyl-3-nitropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-nitropentan-2-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a branched nitroalkane with a molecular formula of C6H11NO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitropentan-2-one can be achieved through several methods:
Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions: Another method involves the displacement of halides with nitrite ions.
Oxidation of Amines: Primary amines can be oxidized to nitro compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-nitropentan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo further oxidation to form nitro alcohols or nitro acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Sodium nitrite, halides, or other nucleophiles.
Major Products
Reduction: 4-Methyl-3-aminopentan-2-one.
Oxidation: 4-Methyl-3-nitropentanoic acid.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-nitropentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into the pharmacological properties of nitro compounds has led to the development of drugs with antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of photoreactive materials, such as photoresists and UV-curing materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-nitropentan-2-one involves its interaction with various molecular targets and pathways:
Electron-Withdrawing Effects: The nitro group exerts strong electron-withdrawing effects, which influence the reactivity of the compound.
Enzyme Interactions: In biological systems, the compound can interact with enzymes such as nitroreductases, leading to the reduction of the nitro group to an amine group.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
59906-52-4 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-methyl-3-nitropentan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3 |
Clé InChI |
YKIMENAVVSMPDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)

![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)




![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
